trans-4-[(Boc-amino)methyl]cyclohexanecarbaldehyde

stereochemistry conformational analysis chiral building block

trans-4-[(Boc-amino)methyl]cyclohexanecarbaldehyde (CAS 180046-90-6), also known as tert-butyl N-[(trans-4-formylcyclohexyl)methyl]carbamate, is a chiral, orthogonally protected bifunctional building block (C₁₃H₂₃NO₃, MW 241.33 g/mol). The molecule features a trans-1,4-disubstituted cyclohexane core, an aldehyde handle for C–C bond formation, and a Boc-protected aminomethyl side chain that can be unmasked under mild acidic conditions for subsequent amine coupling or alkylation.

Molecular Formula C15H27NO3
Molecular Weight 269.385
CAS No. 180046-90-6
Cat. No. B2937015
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-4-[(Boc-amino)methyl]cyclohexanecarbaldehyde
CAS180046-90-6
Molecular FormulaC15H27NO3
Molecular Weight269.385
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCC1CCC(CC1)C=O
InChIInChI=1S/C13H23NO3/c1-13(2,3)17-12(16)14-8-10-4-6-11(9-15)7-5-10/h9-11H,4-8H2,1-3H3,(H,14,16)
InChIKeyQPEFPHCYVMZTGA-JOCQHMNTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Procurement-Grade trans-4-[(Boc-amino)methyl]cyclohexanecarbaldehyde (CAS 180046-90-6): Technical Specifications for Research and Industrial Sourcing


trans-4-[(Boc-amino)methyl]cyclohexanecarbaldehyde (CAS 180046-90-6), also known as tert-butyl N-[(trans-4-formylcyclohexyl)methyl]carbamate, is a chiral, orthogonally protected bifunctional building block (C₁₃H₂₃NO₃, MW 241.33 g/mol) [1]. The molecule features a trans-1,4-disubstituted cyclohexane core, an aldehyde handle for C–C bond formation, and a Boc-protected aminomethyl side chain that can be unmasked under mild acidic conditions for subsequent amine coupling or alkylation . It is commercially available from multiple reputable vendors in purities ranging from 95% to 98%+ .

Sourcing trans-4-[(Boc-amino)methyl]cyclohexanecarbaldehyde (CAS 180046-90-6): Why Analog Substitution Compromises Research Reproducibility


Substituting this compound with structurally similar cyclohexane-based Boc-amino aldehydes is not scientifically equivalent due to three critical differentiators: (1) the trans-1,4-disubstituted cyclohexane geometry dictates the spatial orientation of the amine and aldehyde vectors, a determinant of conformational rigidity in downstream macrocycles or receptor ligands ; (2) the presence of an N-H versus an N-CH₃ on the Boc-protected amine alters hydrogen-bonding capacity and metabolic stability of the final constructs [1]; and (3) the methylene spacer between the cyclohexane ring and the Boc-protected nitrogen influences the flexibility and length of the side chain, a parameter directly correlated with activity in structure–activity relationship (SAR) studies [2]. Using cis isomers, N-methylated derivatives, or analogs lacking the methylene spacer will produce different stereochemical and conformational outcomes, thereby invalidating synthetic routes or biological data.

Quantitative Differentiation of trans-4-[(Boc-amino)methyl]cyclohexanecarbaldehyde (CAS 180046-90-6) Against Structural Analogs


Stereochemical Fidelity: trans vs. cis Isomer Purity and Conformational Outcome

The trans geometry of the cyclohexane ring ensures a diequatorial orientation of the aldehyde and aminomethyl substituents, providing a rigid, extended conformation. In contrast, the cis isomer (CAS 181308-56-5) adopts a chair conformation with one axial substituent, altering the spatial relationship between the functional groups [1]. Commercial batches of the target compound are specified to have trans isomeric purity of ≥98% , whereas the cis isomer is sold at 97% purity but as a different molecular formula (C12H21NO3) due to the absence of the methylene spacer .

stereochemistry conformational analysis chiral building block

Functional Group Orthogonality: NH-Boc vs. N-CH3-Boc Derivative Reactivity

The target compound possesses a secondary carbamate (NH-Boc), which can be deprotected to a primary amine, enabling a wide range of subsequent reactions (e.g., amide bond formation, reductive amination, urea synthesis). The N-methylated analog (CAS 400898-94-4) contains a tertiary carbamate (N-CH3-Boc) that, upon deprotection, yields a secondary amine with different nucleophilicity and steric bulk [1]. This substitution has been shown to alter hydrogen-bonding capacity and metabolic stability in drug candidates, a key parameter in ADMET optimization [2].

protecting group strategy peptide synthesis medicinal chemistry

Side-Chain Length: Aminomethyl Spacer vs. Direct Amino Substitution

The methylene spacer between the cyclohexane ring and the Boc-protected nitrogen in the target compound provides a distinct side-chain length and flexibility compared to analogs lacking this spacer (e.g., CAS 181308-57-6). In a SAR study of CXCR4 antagonists, the incorporation of a cyclohexylamino side chain with the aminomethyl linker (derived from CAS 180046-90-6) resulted in compound 15a, which exhibited potent CXCR4 inhibition with an IC50 of 6 nM [1]. In contrast, analogs with shorter linkers or alternative ring systems demonstrated reduced potency (IC50 range 3–650 nM) .

linker chemistry CXCR4 antagonists structure-activity relationship

Analytical Validation: Distinctive NMR Fingerprint for Identity Confirmation

The target compound exhibits a characteristic ¹H NMR spectrum in CDCl₃ at 300 MHz, with key signals including the aldehyde proton at δ 9.63 (1H, s) and the Boc-protected aminomethyl protons at δ 2.93 (2H, t, J=6.4 Hz) . This spectral signature is distinct from that of the cis isomer and N-methyl analogs, providing a rapid, quantitative method for verifying compound identity and purity upon receipt [1].

quality control NMR spectroscopy structural verification

Commercial Availability and Purity Range Across Trusted Vendors

trans-4-[(Boc-amino)methyl]cyclohexanecarbaldehyde is widely available from major chemical suppliers with purity specifications ranging from 95% to ≥98% . This high level of purity, coupled with documented storage conditions (-20°C under inert atmosphere) , ensures consistent performance in sensitive synthetic transformations, minimizing side reactions and simplifying purification.

procurement purity specification supply chain

Definitive Research and Industrial Use Cases for trans-4-[(Boc-amino)methyl]cyclohexanecarbaldehyde (CAS 180046-90-6)


Synthesis of Rigidified CXCR4 Antagonists for Cancer and HIV Research

Used as a key intermediate to introduce a trans-cyclohexylamino side chain with precise geometry into tetrahydroisoquinoline-based CXCR4 antagonists [1]. This application leverages the compound's trans stereochemistry and aminomethyl spacer to achieve nanomolar potency (IC50 = 6 nM) in inhibiting CXCR4-mediated HIV entry and cancer metastasis . Procurement of this specific building block is essential for replicating the SAR of clinical candidates like TIQ15 .

Preparation of NPY Y5 Receptor Ligands for Metabolic Disorder Research

Serves as a building block in the synthesis of halogenated sulfonamide derivatives that act as ligands at the neuropeptide Y Y5 receptor [1]. The aldehyde group allows for reductive amination or Wittig-type reactions to append diverse aryl/heteroaryl moieties, while the trans-cyclohexane core provides the necessary conformational constraint for receptor binding . Substituting with a cis isomer or N-methyl analog would alter the spatial presentation of the pharmacophore, likely reducing affinity.

Dopamine D2 Receptor Partial Agonist Development for Neuropsychiatric Disorders

Employed as an intermediate in the synthesis of biased dopamine D2 receptor partial agonists structurally related to cariprazine [1]. The Boc-protected aminomethyl group is deprotected and subsequently coupled to a dihydroisoquinoline head group, with the trans-cyclohexane linker modulating the orientation and length of the spacer between the pharmacophoric elements, a parameter shown to finely tune efficacy and biased agonism .

General Chiral Building Block for Asymmetric Synthesis and Peptidomimetics

Due to its defined trans stereochemistry and orthogonal aldehyde and protected amine functionalities, this compound is a versatile scaffold for constructing peptidomimetics, macrocycles, and chiral ligands [1]. The aldehyde can be oxidized to a carboxylic acid, reduced to an alcohol, or used in reductive amination, while the Boc group is readily cleaved to reveal a primary amine for amide bond formation or further alkylation .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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